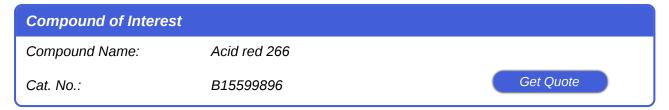


Application Notes and Protocols: Acid Red 266 for Nylon Fiber Dyeing

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of C.I. **Acid Red 266** in the dyeing of nylon (polyamide) fibers for research purposes. This document outlines the dye's properties, detailed experimental protocols for dyeing and quality control, and expected performance data.

Introduction to Acid Red 266

C.I. **Acid Red 266** is an anionic azo dye widely used for dyeing protein and polyamide fibers such as wool, silk, and nylon.[1] Its molecular structure includes sulfonic acid groups, which are key to its solubility in water and its ability to form ionic bonds with the amine groups present in the nylon polymer chain under acidic conditions.[2] This interaction results in good dye uptake and fastness properties, making it a suitable dye for achieving vibrant red shades on nylon substrates.[1][2]

Chemical Properties:

C.I. Name: Acid Red 266[1]

• C.I. Number: 17101[1]

CAS Number: 57741-47-6[1]

Molecular Formula: C₁₇H₁₀ClF₃N₃NaO₄S[1]



Molecular Weight: 467.78 g/mol [1]

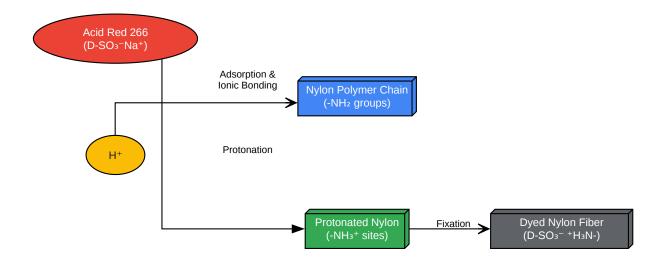
Appearance: Dark brown powder[1]

Principle of Dyeing

The dyeing of nylon with acid dyes is an exhaust process governed by the principles of ionic bonding and intermolecular forces. The mechanism involves three key stages:

- Adsorption: In an acidic dyebath, the amino end groups (-NH₂) of the nylon polymer chain become protonated, acquiring a positive charge (-NH₃+). The anionic dye molecules (D-SO₃-) are attracted to the surface of the positively charged fiber.
- Diffusion: With the application of heat, the amorphous regions of the nylon fiber swell, allowing the dye molecules to diffuse from the surface into the polymer matrix.
- Fixation: The dye anions form strong ionic bonds with the protonated amino groups within the fiber. Van der Waals forces and hydrogen bonds also contribute to the overall fixation, resulting in a colored fiber with specific fastness properties.

The pH of the dyebath is a critical factor; an acidic environment is necessary to ensure the nylon fiber has a positive charge to attract the anionic dye.[2] Temperature plays a crucial role in promoting dye diffusion and leveling.[3]





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Figure 1: Simplified dyeing mechanism of Acid Red 266 on nylon fiber.

Data Presentation Fastness Properties of Acid Red 266 on Nylon

The following table summarizes the typical fastness properties of nylon dyed with C.I. **Acid Red 266**, as evaluated by standard testing methods. Ratings are based on a scale of 1 (poor) to 5 (excellent), or 1 to 8 for light fastness.

Fastness Property	Test Standard	Rating	Source
Light Fastness	ISO 105-B02	6	[2]
Washing Fastness			
- Change in Color	ISO 105-C06	4	[2]
- Staining (Nylon)	ISO 105-C06	3	[2]
- Staining (Cotton)	ISO 105-C06	4-5	[2]
Rubbing Fastness			
- Dry	ISO 105-X12	5	[2]
- Wet	ISO 105-X12	Data Not Available	
Fastness to Chlorinated Water (50mg/l)	ISO 105-E03	4-5	[2]
Perspiration Fastness	ISO 105-E04	5	

General Influence of Dyeing Parameters on Acid Dyes

While specific K/S (color strength) or dye uptake data for **Acid Red 266** under varying conditions is not readily available in published literature, the following tables illustrate the general and expected trends for acid dyeing on nylon fibers based on studies of similar dyes.[3] [4]



Table 2: Effect of Dyebath pH on Color Strength (K/S) As pH decreases, the number of protonated amine groups in nylon increases, leading to stronger dye attraction and higher color yield.

Dye Class	pH 3	pH 4	рН 5	рН 6
Typical Acid Dye	High K/S	Moderate K/S	Lower K/S	Low K/S
Expected Trend	Optimal	Good	Fair	Poor

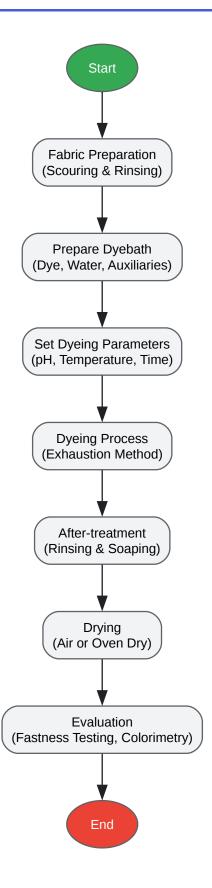
Table 3: Effect of Dyeing Temperature on Color Strength (K/S) Higher temperatures increase fiber swelling and dye diffusion, resulting in higher color strength up to an optimal point.

Dye Class	60°C	80°C	95-100°C
Typical Acid Dye	Low K/S	Moderate K/S	High K/S
Expected Trend	Low Uptake	Good Uptake	Optimal

Experimental Protocols General Dyeing Workflow

The following diagram outlines the standard laboratory procedure for dyeing nylon fiber with **Acid Red 266**.





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Figure 2: General experimental workflow for nylon dyeing.



Protocol for Dyeing Nylon with Acid Red 266

This protocol is a standard starting point and can be adapted for specific research needs.

Materials:

- Nylon 6 or 6,6 fabric sample
- C.I. Acid Red 266
- Acetic acid (or other suitable acid for pH adjustment)
- Sodium acetate (as a buffering agent, optional)
- Leveling agent (optional, for ensuring even dye uptake)
- Non-ionic detergent
- · Distilled water
- Laboratory dyeing machine (e.g., Launder-Ometer) or beaker dyeing setup with stirrer and heating
- pH meter, thermometer, analytical balance

- Fabric Preparation:
 - Scour the nylon fabric in a solution containing 1 g/L non-ionic detergent at 60-70°C for 20 minutes to remove any impurities.
 - Rinse the fabric thoroughly with warm and then cold distilled water.
 - Allow the fabric to dry or use it directly in its wet state, noting the wet weight for liquor ratio calculations.
- Dyebath Preparation:



- Calculate the required amount of dye based on the weight of fabric (owf). For a 1% shade,
 use 0.01 g of dye for every 1 g of dry fabric.
- Prepare a stock solution of Acid Red 266 by dissolving a known weight of dye powder in a specific volume of distilled water.
- In the dyeing vessel, add the required volume of distilled water to achieve the desired liquor ratio (e.g., 40:1).
- Add the calculated volume of dye stock solution.
- o If using, add auxiliaries like a leveling agent (e.g., 1 g/L).
- Stir the solution well to ensure homogeneity.

Dyeing Process:

- Adjust the dyebath pH to the desired level (e.g., pH 4.5-5.5) using a dilute solution of acetic acid.[3]
- Introduce the prepared nylon fabric into the dyebath at a starting temperature of approximately 40°C.
- Gradually raise the temperature of the dyebath to 95-100°C at a rate of 1-2°C per minute.
- Hold the temperature at 95-100°C for 45-60 minutes, ensuring continuous agitation of the fabric.
- After the dyeing time has elapsed, allow the dyebath to cool down to around 60°C.

After-treatment:

- Remove the dyed fabric from the bath and rinse with cold water until the water runs clear.
- Perform a soaping wash with 1 g/L non-ionic detergent at 50°C for 15 minutes to remove any unfixed surface dye.
- Rinse thoroughly with warm and then cold water.



- Drying:
 - Squeeze the excess water from the fabric.
 - Air-dry the sample or dry it in an oven at a temperature below 80°C.

Protocol for Color Fastness to Washing (ISO 105-C06)

This protocol describes a typical procedure for evaluating wash fastness.

Apparatus:

- · Launder-Ometer or similar washing fastness tester.
- Stainless steel balls (6 mm diameter).
- Multifibre adjacent fabric (e.g., DW type containing wool, acrylic, polyester, nylon, cotton, acetate).
- ECE 'B' reference detergent.
- Sodium perborate tetrahydrate.
- Grey Scale for assessing change in color (ISO 105-A02) and staining (ISO 105-A03).

- Sample Preparation: Cut a 100 mm x 40 mm specimen of the dyed nylon fabric.[2] Place it between a same-sized piece of multifibre adjacent fabric and sew along one of the shorter edges to form a composite specimen.[2]
- Solution Preparation: For test C2S (a common standard), prepare a solution containing 4 g/L
 ECE detergent and 1 g/L sodium perborate in Grade 3 water.[5]
- Washing:
 - Pre-heat the water bath of the Launder-Ometer to the test temperature (e.g., 60°C for C2S).



- Place the composite specimen in a 550 mL vessel. Add 25 stainless steel balls and 50 mL of the prepared washing solution.[5]
- Seal the vessel and place it in the Launder-Ometer. Run the machine for 30 minutes at 60°C.[5]
- Rinsing and Drying:
 - Remove the specimen, rinse it twice in hot and then cold Grade 3 water.
 - Squeeze out excess water. Open the stitching on all sides except one of the short edges.
 - Dry the specimen by hanging it in the air at a temperature not exceeding 60°C.
- Assessment:
 - Using a standardized light source (D65), compare the change in color of the dried dyed specimen with the original fabric using the Grey Scale for change in color.
 - Compare the degree of staining on each strip of the multifibre fabric with an unstained piece using the Grey Scale for staining.

Protocol for Color Fastness to Rubbing (ISO 105-X12)

Apparatus:

- Crockmeter (rubbing fastness tester).
- Standard white cotton rubbing cloth (50 mm x 50 mm).
- Grey Scale for staining (ISO 105-A03).

- Sample Preparation: Cut a specimen of the dyed nylon fabric of at least 140 mm x 50 mm. Condition it and the rubbing cloths for at least 4 hours in a standard atmosphere (20 \pm 2°C, 65 \pm 5% RH).
- Dry Rubbing:



- Fix the dyed specimen onto the base of the Crockmeter.
- Mount a dry cotton rubbing cloth onto the rubbing finger (16 mm diameter).
- Lower the finger onto the specimen and perform 10 full turns of the crank at a rate of one turn per second, applying a downward force of 9 N.[6][7]
- Wet Rubbing:
 - Thoroughly wet a cotton rubbing cloth in Grade 3 water and squeeze it to a pick-up of 100% (i.e., the wet cloth weighs twice its dry weight).
 - Repeat the rubbing procedure as described for the dry test with the wet cloth on a fresh area of the dyed specimen.
- Assessment:
 - Allow the rubbing cloths to air-dry.
 - Assess the degree of staining on both the dry and wet rubbing cloths using the Grey Scale for staining under a D65 light source.[8]

Protocol for Color Fastness to Artificial Light (ISO 105-B02)

Apparatus:

- Xenon arc fading lamp apparatus with appropriate filters to simulate daylight (D65).
- Blue Wool references (scale 1-8).
- Opaque masks.
- Grey Scale for assessing change in color (ISO 105-A02).



- Sample Preparation: Mount the dyed nylon specimen on a card. Mount a set of Blue Wool references (e.g., 1 through 8) on a separate card.
- Exposure:
 - Place the specimen and the Blue Wool references in the xenon arc tester.
 - Partially cover both the specimen and the references with an opaque mask.
 - Expose the samples to the light source under controlled conditions of humidity and black standard temperature (e.g., "Normal" European conditions).
- Assessment:
 - Periodically inspect the samples. The test ends for a specific rating when the contrast between the exposed and unexposed parts of the corresponding Blue Wool reference is equal to grade 4 on the Grey Scale for change in color.
 - Remove the specimen from the tester and assess the change in its color by comparing the exposed and unexposed areas using the Grey Scale.
 - The light fastness rating of the specimen is the number of the Blue Wool reference that shows a similar change in color.

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